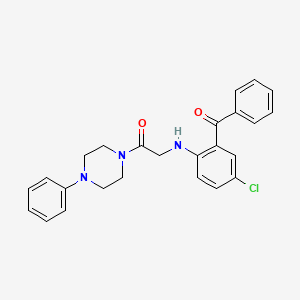![molecular formula C17H19N3O3S3 B1649720 2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide CAS No. 1038080-14-6](/img/structure/B1649720.png)
2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide is a complex organic compound featuring a thiadiazole ring and a spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The spirocyclic structure is then formed through a series of cyclization reactions. The final step involves the acylation of the intermediate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfur atoms .
科学研究应用
2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability
作用机制
The mechanism of action of 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the spirocyclic structure provides stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- **2-{[4-Propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl)acetamide
- **2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness
What sets 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-{spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-yl}acetamide apart is its combination of a thiadiazole ring and a spirocyclic structure. This unique arrangement provides distinct chemical properties and biological activities, making it a valuable compound for research and development .
属性
CAS 编号 |
1038080-14-6 |
|---|---|
分子式 |
C17H19N3O3S3 |
分子量 |
409.6 |
IUPAC 名称 |
2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide |
InChI |
InChI=1S/C17H19N3O3S3/c1-2-24-15-19-20-16(26-15)25-10-14(21)18-11-5-6-12-13(9-11)23-17(22-12)7-3-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,21) |
InChI 键 |
ITFCFBHWIYJKRN-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OC4(O3)CCCC4 |
规范 SMILES |
CCSC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OC4(O3)CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


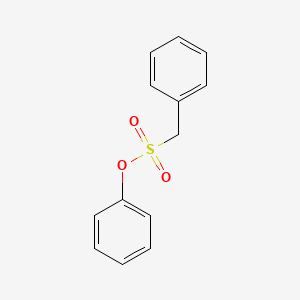
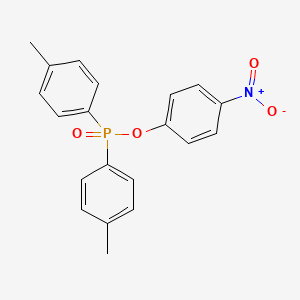
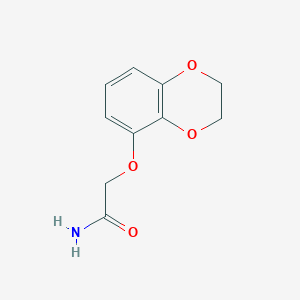
![N-(3-chloro-4-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649646.png)
![N-(3-chloro-2-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649647.png)
![4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649648.png)
![N-(2-chlorophenyl)-4-(3-ethoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649649.png)
![4-(3-ethoxyphenyl)-N-(4-fluorobenzyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649650.png)
![N-cyclohexyl-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B1649652.png)
![N-(3-ethoxypropyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1649654.png)
![N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide](/img/structure/B1649656.png)
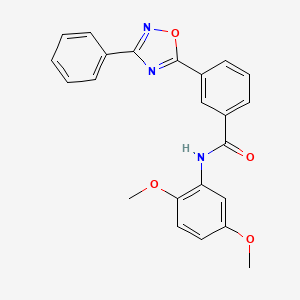
![1-(4-Ethylphenyl)-3-[1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-yl]urea](/img/structure/B1649659.png)
